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Compound of Interest

Compound Name: MS 245 oxalate

Cat. No.: B1662635 Get Quote

This guide provides a detailed comparison of the catalytic p300/CBP inhibitor A-485, including

its advantages, disadvantages, and performance data in relevant experimental contexts.

Advantages and Disadvantages of A-485
Advantages:

Potency and Selectivity: A-485 is a potent inhibitor of the histone acetyltransferases (HATs)

p300 and CREB-binding protein (CBP) with an IC50 value of 60 nM. It demonstrates

selectivity for p300/CBP over other HATs.

Specific Mechanism of Action: It specifically blocks the acetylation of histone H3 at lysine 27

(H3K27) and lysine 18 (H3K18), which are key modifications in enhancer-driven gene

expression.

Anti-Tumor Activity: A-485 has shown significant anti-proliferative effects in various cancer

cell lines, particularly in hematological malignancies like multiple myeloma and androgen

receptor-positive prostate cancer.[6] It has also been shown to inhibit tumor growth in vivo in

mouse models.

Therapeutic Potential: Its ability to suppress oncogenic transcription makes it a promising

candidate for targeted cancer therapies, especially for cancers dependent on enhancer-

driven transcription.[6] It may also have therapeutic applications in other conditions, such as

growth hormone pituitary adenoma (GHPA).
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Disadvantages:

Research Stage: A-485 is a preclinical compound, and its full clinical potential, including

safety and efficacy in humans, is yet to be determined.

Potential for Off-Target Effects: While selective, the broad role of p300/CBP in gene

regulation raises the possibility of unintended effects in non-cancerous cells, which requires

careful investigation.

Development of Resistance: As with many targeted therapies, the potential for cancer cells

to develop resistance to A-485 is a consideration for long-term treatment strategies.

Quantitative Data Summary
The following table summarizes the key quantitative data for A-485 and provides a comparison

with another class of molecules that inhibit p300/CBP, salicylates.

Compound/Parame
ter

A-485 Salicylate
Diflunisal (a
salicylate
derivative)

Target
p300/CBP catalytic

activity

p300/CBP catalytic

activity

p300/CBP catalytic

activity

IC50 (in vitro HAT

assay)
60 nM ~5-10 mM ~100-200 µM

Mechanism
Selective catalytic

inhibitor

Competes with acetyl-

CoA

Competes with acetyl-

CoA

Effect on Histone

Marks

↓ H3K27ac, ↓

H3K18ac

↓ H3K56ac, ↓ H2B

acetylation

↓ H3K56ac, ↓ H2B

acetylation

Cellular Potency

(IC50)

Varies by cell line

(e.g., hematological)

Lower than in vitro

(~1-3 mM in plasma)
Lower than in vitro

In Vivo Efficacy
Inhibits tumor growth

in SCID mice

Inhibits leukemia cell

growth in vivo

More potent than

salicylate in vivo
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Experimental Protocols
1. In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound

against p300/CBP.

Methodology:

Recombinant p300 or CBP enzyme is incubated with a histone H3 substrate peptide.

The reaction is initiated by the addition of acetyl-CoA.

The test compound (e.g., A-485) is added at various concentrations.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

30°C for 1 hour).

The level of histone acetylation is quantified using methods such as radioactive acetyl-

CoA incorporation, specific antibody-based detection (e.g., ELISA or Western blot for

H3K27ac), or mass spectrometry.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

2. Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of a p300/CBP inhibitor on cancer cell lines.

Methodology:

Cancer cells (e.g., multiple myeloma or prostate cancer cell lines) are seeded in 96-well

plates.

After cell attachment, they are treated with the inhibitor (e.g., A-485) at a range of

concentrations for a specified duration (e.g., 72 hours).
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Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-

based assay (e.g., CellTiter-Glo).

The absorbance or fluorescence is proportional to the number of viable cells.

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response

curve.

3. In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a p300/CBP inhibitor.

Methodology:

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with

human cancer cells.

Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.

The treatment group receives the p300/CBP inhibitor (e.g., A-485) via a specific route

(e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control

group receives a vehicle.

Tumor volume is measured regularly (e.g., twice a week) using calipers.

At the end of the study, tumors may be excised for further analysis (e.g., Western blot for

histone marks, immunohistochemistry).

The anti-tumor efficacy is assessed by comparing the tumor growth rates between the

treated and control groups.
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Caption: p300/CBP Signaling Pathway and Point of Inhibition by A-485.
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Caption: Experimental Workflow for Evaluating p300/CBP Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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